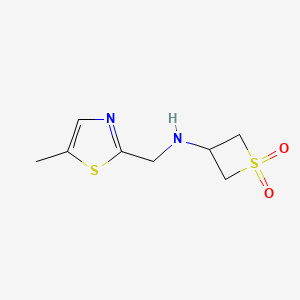![molecular formula C9H9N3O2 B12989707 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid](/img/structure/B12989707.png)
2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid is a compound that belongs to the class of fused heterocycles. These compounds are known for their diverse biological activities and are integral parts of several pharmaceutical agents. The structure of this compound includes a pyrrolo[2,1-f][1,2,4]triazine ring fused with a propanoic acid moiety, making it a unique and versatile molecule in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, the reaction of pyrrole-2-carboxylic acid with triazine derivatives under acidic or basic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes often include the use of transition metal catalysts to facilitate the cyclization reactions. The optimization of reaction conditions, such as temperature, solvent, and pH, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the triazine ring can be substituted with different nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key component in the development of kinase inhibitors for cancer therapy.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid involves its interaction with specific molecular targets. In medicinal applications, it often acts as a kinase inhibitor, binding to the active site of kinases and preventing their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it effective in cancer therapy .
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar biological activities.
Avapritinib: A kinase inhibitor containing the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Remdesivir: An antiviral drug with a related structure
Uniqueness: 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid is unique due to its specific propanoic acid moiety, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-pyrrolo[2,1-f][1,2,4]triazin-6-ylpropanoic acid |
InChI |
InChI=1S/C9H9N3O2/c1-6(9(13)14)7-2-8-3-10-5-11-12(8)4-7/h2-6H,1H3,(H,13,14) |
InChI Key |
RXPOHTGTSVWDDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN2C(=C1)C=NC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


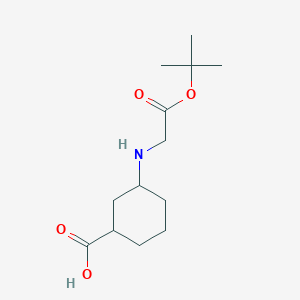
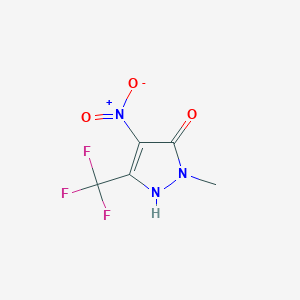
![5,5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine](/img/structure/B12989642.png)
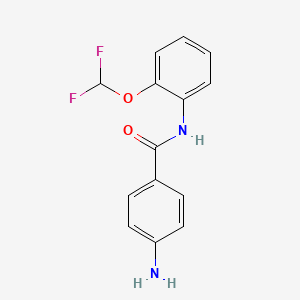
![tert-Butyl 8a-methyl-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B12989656.png)
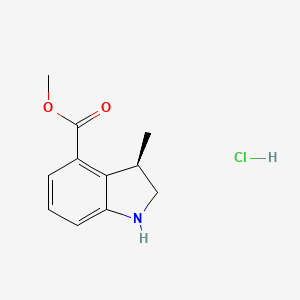
![6-Propyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12989663.png)

![6-Amino-8-bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B12989675.png)
![Methyl 4-amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12989676.png)
![1-(4-Chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanol](/img/structure/B12989682.png)
![1-Isopropyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12989687.png)
